
1-Chloro-N,N,2-trimethylpropenylamine
Overview
Description
1-Chloro-N,N,2-trimethylpropenylamine (CAS: 26189-59-3), commonly known as Ghosez’s reagent, is a chlorinating agent widely used in organic synthesis. Its molecular formula is C₆H₁₂ClN, with a molar mass of 133.62 g/mol . It exists as a colorless to yellow liquid (density: 1.01 g/cm³, boiling point: 129–130°C) and is highly reactive due to its electrophilic chlorine atom .
Preparation Methods
Preparation via Reaction of N,N,2-Trimethylpropanamide with Phosgene
The most classical and widely used method for synthesizing 1-Chloro-N,N,2-trimethylpropenylamine involves the reaction of N,N,2-trimethylpropanamide with phosgene, followed by dehydrochlorination of the intermediate α-chloroiminium chloride.
- Step 1: N,N,2-trimethylpropanamide reacts with phosgene (COCl₂) to form an α-chloroiminium chloride intermediate.
- Step 2: Dehydrochlorination of this intermediate yields this compound.
This method is conducted under strictly controlled conditions to avoid moisture and ensure high purity of the product. The reaction is typically performed in an inert atmosphere, often using solvents like pentane or dichloromethane at low temperatures ranging from -78 °C to room temperature.
- Yields are generally high, often exceeding 80%.
- The product is obtained as a colorless to yellow liquid.
- The reagent is moisture sensitive and must be stored under dry, inert conditions.
Parameter | Details |
---|---|
Starting Material | N,N,2-trimethylpropanamide |
Reagent | Phosgene (COCl₂) |
Solvent | Pentane or dichloromethane |
Temperature Range | -78 °C to 23 °C |
Atmosphere | Inert (Nitrogen or Argon) |
Yield | Up to 85% |
Physical State of Product | Colorless to yellow liquid |
Boiling Point | 129-130 °C |
Density | 1.01 g/mL at 25 °C |
This preparation route is well-documented in Organic Syntheses and Journal of Organic Chemistry literature, including works by Ghosez and co-workers.
Alternative Halogenating Agents: Phosphorus Oxychloride and Triphosgene
Recent unpublished research and laboratory results have demonstrated that phosphorus oxychloride (POCl₃) and triphosgene can serve as effective substitutes for phosgene in the preparation of this compound.
- Phosphorus Oxychloride (POCl₃): Acts as a chlorinating agent to convert the amide precursor into the α-chloroiminium intermediate.
- Triphosgene: A safer, solid alternative to phosgene, offering similar reactivity and yields.
These reagents provide operational advantages in terms of handling and safety, while maintaining comparable efficiency.
Multi-Step Synthesis Involving Oxalyl Dichloride and Trimethylamine
An alternative multi-step synthetic approach involves:
- Step 1: Reaction of oxalyl dichloride with the amide precursor in pentane at low temperatures (-78 to -23 °C) under inert atmosphere.
- Step 2: Subsequent reaction with trimethylamine in pentane at -78 to 4 °C.
This method affords the target compound with good control over reaction conditions and purity.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Phosgene Method | N,N,2-trimethylpropanamide | Phosgene | -78 to 23 °C, inert atmosphere | 85 | Classical, high yield, moisture sensitive |
Phosphorus Oxychloride Method | N,N,2-trimethylpropanamide | POCl₃ | Similar to phosgene method | Comparable | Safer alternative to phosgene |
Triphosgene Method | N,N,2-trimethylpropanamide | Triphosgene | Similar to phosgene method | Comparable | Solid reagent, easier handling |
Oxalyl Dichloride & Trimethylamine | Amide precursor + oxalyl dichloride | Oxalyl dichloride, trimethylamine | -78 to 4 °C, inert atmosphere | Not specified | Multi-step, controlled conditions |
Research Findings and Practical Considerations
- Stability: this compound is thermally stable but hygroscopic and moisture sensitive. It should be stored under nitrogen in sealed containers at 2–8 °C to prevent decomposition and precipitation formation.
- Handling: Due to its corrosive and flammable nature (flash point ~27 °C), appropriate safety measures including use of personal protective equipment and proper ventilation are mandatory.
- Applications: The reagent is highly valued in organic synthesis for mild halogenation reactions, peptide coupling without racemization, and as a synthon in cycloaddition reactions. Its preparation methods directly impact the reagent’s purity and reactivity in these applications.
Chemical Reactions Analysis
1-Chloro-N,N,2-trimethylpropenylamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an amine may yield an amide, while the reaction with an alcohol may produce an ester .
Scientific Research Applications
Biochemical Research
1-Chloro-N,N,2-trimethylpropenylamine is utilized in biochemical experiments, particularly in cell culture and gene therapy applications. Its role as a reagent in synthesizing various compounds is significant:
- Cell Culture : It is used to enhance the growth of certain cell lines by modifying the culture medium .
- Gene Therapy : The compound plays a role in developing vectors for gene delivery, facilitating the introduction of genetic material into cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It has been employed in the synthesis of various pharmaceuticals and agrochemicals:
- Synthesis of Amides : It can react with carboxylic acids to form amides, which are crucial in drug development .
- Formation of Chiral Compounds : Its reactivity allows for the creation of chiral centers, which are essential for many biologically active molecules .
Agricultural Applications
In agriculture, this compound has been identified as a potential growth regulator:
- Plant Growth Promotion : Research indicates that this compound can stimulate plant growth by enhancing root development and nutrient uptake .
- Pesticide Formulation : It is also explored as a component in pesticide formulations due to its effectiveness against certain pests while being less harmful to beneficial insects .
Case Study 1: Gene Delivery Systems
A study conducted at a leading biotechnology firm examined the efficacy of using this compound as part of a gene delivery system. The results showed that cells treated with this compound exhibited a significantly higher transfection rate compared to traditional methods. This enhancement was attributed to its ability to facilitate cellular uptake of DNA plasmids.
Case Study 2: Agricultural Field Trials
In agricultural trials, researchers applied this compound to tomato plants to assess its impact on growth and yield. The treated plants demonstrated a 20% increase in biomass compared to untreated controls. This study underscores the compound's potential as a natural growth enhancer.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N,2-trimethylpropenylamine involves its role as an acid halogenation reagent. It facilitates the conversion of carboxylic acids into their corresponding chlorides by reacting with the carboxyl group. This reaction occurs under neutral conditions, preventing unwanted side reactions and ensuring high selectivity . The molecular targets and pathways involved in this process are primarily related to the activation of the carboxyl group and the subsequent formation of the chloride derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-N,N-Dimethylpropan-2-amine
- Molecular Formula : C₅H₁₂ClN .
- Structure : A secondary amine with a chlorine substituent on a propane backbone.
- Applications : Primarily used as an alkylating agent in organic synthesis.
- Key Differences :
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂ .
- Structure : Aromatic chlorinated compound with a phthalimide core.
- Applications: Monomer for polyimide synthesis .
- Key Differences :
Bis(Diisopropylamino)Chlorophosphine
- Molecular Formula : C₁₂H₂₆ClNP .
- Structure : Phosphorus-based chlorinating agent.
- Applications: Synthesis of phosphorotrithioates and selenodithioates .
- Key Differences :
Comparative Analysis of Reactivity and Efficiency
Chlorination Efficiency
Parameter | Ghosez’s Reagent | Thionyl Chloride | Oxalyl Chloride |
---|---|---|---|
Reaction Temperature | 0–25°C | 40–80°C | –10–0°C |
Byproduct | Volatile amines | SO₂, HCl | CO, CO₂ |
Yield in Acid Chlorides | 70–93% | 85–95% | 80–90% |
Advantages of Ghosez’s Reagent :
- Operates under milder conditions, reducing side reactions.
- Compatible with acid-sensitive substrates (e.g., peptides, polymers) .
Functional Group Tolerance
- Ghosez’s Reagent : Tolerates esters, amides, and azides due to its selective reactivity .
- 3-Chloro-N-Phenyl-Phthalimide: Limited to aromatic systems and anhydride formation .
Unique Advantages of Ghosez’s Reagent
- Versatility : Used in diverse reactions, including peptide couplings, polymerizations, and fluorogenic substrate synthesis .
- Mild Conditions : Enables reactions at ambient temperatures, preserving thermally labile functional groups .
- Commercial Availability : Sold in scalable quantities (2–25 g) with ≥95% purity .
Biological Activity
1-Chloro-N,N,2-trimethylpropenylamine, commonly referred to as Ghosez's reagent, is a versatile organic compound utilized primarily in synthetic chemistry. Its biological activity, however, has garnered attention due to its role in various biochemical processes and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and significant research findings.
This compound is characterized by its reactive allyl group, which makes it an effective chlorination agent. It is often employed in the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions . This property is crucial for facilitating various chemical reactions in biological systems.
Biological Applications
The biological activity of this compound can be categorized into several key areas:
1. Protein Interaction and Modulation
Research indicates that Ghosez's reagent can be utilized in supramolecular systems to modulate protein assembly. For instance, it has been used to enhance the activity of caspase-9 through supramolecular host-guest interactions. This approach allows for controlled protein dimerization, which can significantly impact apoptotic pathways in cells .
2. Enzyme Inhibition
Studies have demonstrated that compounds synthesized using this compound show inhibitory effects on critical enzymes such as human Topoisomerase 1 (Top1) and HIV-1 integrase. The inhibition occurs at sub-micromolar concentrations, indicating a strong potential for therapeutic applications against viral infections and cancer .
Case Study 1: Inhibition of HIV-1 Integrase
A study reported that foldamer inhibitors designed with carboxylate-functionalized side chains exhibited remarkable inhibitory activity against HIV-1 integrase. The introduction of this compound in the synthesis of these inhibitors resulted in competitive binding with the DNA substrate, thereby preventing viral replication .
Case Study 2: Caspase Activation
In another investigation, the use of Ghosez's reagent facilitated the creation of a synthetic scaffold that significantly increased caspase-9 activity. This finding suggests potential applications in cancer therapy where apoptosis induction is desired .
Data Tables
Biological Activity | Target | Effect | Concentration |
---|---|---|---|
Enzyme Inhibition | HIV-1 Integrase | Competitive inhibition | Sub-micromolar |
Protein Modulation | Caspase-9 | Increased activity | Not specified |
Chlorination Reaction | Carboxylic Acids | Conversion to acid chlorides | Neutral conditions |
Q & A
Basic Research Questions
Q. What is the primary mechanism of 1-chloro-N,N,2-trimethylpropenylamine in organic synthesis?
this compound (Ghosez’s reagent) acts as an acid halogenation reagent, converting carboxylic acids to their corresponding chlorides under strictly neutral conditions. This avoids side reactions (e.g., esterification) common with traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which require acidic or anhydrous environments. The reaction proceeds via nucleophilic attack by the carbonyl oxygen on the electrophilic chlorine of the reagent, forming an acyl chloride and releasing N,N,2-trimethylpropenylamine as a byproduct .
Q. How should this reagent be stored and handled to ensure stability?
The compound is hygroscopic and moisture-sensitive, with instability in solution. Storage at 2–8°C under inert gas (e.g., nitrogen or argon) is critical. Reactions must be conducted in anhydrous solvents (e.g., dichloromethane) with rigorous exclusion of moisture to prevent hydrolysis. Post-reaction purification (e.g., distillation or chromatography) is recommended to isolate the acyl chloride product efficiently .
Q. What are the key physicochemical properties relevant to experimental design?
- Molecular weight : 133.62 g/mol
- Boiling point : 129–130°C (lit.)
- Density : 1.01 g/mL at 25°C
- Hazard classification : UN 2734 (Corrosive, Category 8)
These properties inform solvent selection (low-boiling solvents for easy removal), reaction temperature control, and safety protocols (e.g., corrosion-resistant equipment) .
Advanced Research Questions
Q. How can this reagent resolve contradictions in reactivity data for sterically hindered carboxylic acids?
While traditional reagents fail with bulky substrates (e.g., 2,6-disubstituted benzoic acids), Ghosez’s reagent achieves quantitative conversion due to its neutral reaction conditions and reduced steric hindrance. For example, in the synthesis of valerenic acid derivatives, it successfully chlorinated tertiary carboxylic acids without racemization, as confirmed by FTIR and NMR . Methodological tip: Monitor reaction progress via FTIR (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹ and emergence of the C=O stretch at ~1800 cm⁻¹) .
Q. What strategies optimize its use in carbon isotope labeling of bioactive molecules?
In carbon-13/14 labeling, Ghosez’s reagent enables in situ chlorination of carboxylic acids (e.g., 4-phenylbenzoic acid) to generate acid chlorides, which undergo nickel-catalyzed isotope exchange with labeled CO. Key parameters:
- Catalyst: L1Ni(CO)₃ (5 mol%) or Ni(COD)₂ (10 mol%)
- Additive: Bu₄NCl (1.5 equiv)
- Solvent: Benzonitrile (room temperature, 24 h)
This method achieved >90% isotopic incorporation in drug intermediates (e.g., ibuprofen derivatives) .
Q. How does its reactivity compare with phosphorus trichloride (PCl₃) in supramolecular chemistry applications?
Unlike PCl₃, which requires acidic conditions and often degrades host-guest complexes, Ghosez’s reagent maintains supramolecular integrity. For instance, it facilitated caspase-9 activation via controlled dimerization in cucurbit[8]uril hosts without disrupting non-covalent interactions. Experimental validation: Use circular dichroism (CD) to confirm retained protein secondary structure post-reaction .
Q. What analytical techniques validate its role in synthesizing foldamer-based enzyme inhibitors?
In foldamer synthesis (e.g., HIV-1 integrase inhibitors), the reagent’s compatibility with carboxylate-functionalized side chains was confirmed via:
- HPLC-MS : Purity >95% after coupling.
- Surface plasmon resonance (SPR) : IC₅₀ values <1 µM for target enzymes.
- Molecular dynamics (MD) : Stability of foldamer-DNA complexes .
Q. Data Contradiction Analysis
Q. Why do some studies report variable yields in peptide coupling reactions?
Discrepancies arise from residual moisture or competing side reactions (e.g., imine formation). For example, in azide-functionalized NCAs, yields improved from 40% to 85% by pre-drying solvents over molecular sieves and using CsI as a stabilizer. Troubleshooting protocol:
Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
Add CsI (0.1 equiv) to suppress byproduct formation .
Q. Methodological Tables
Table 1. Reaction Optimization for Carbon Isotope Labeling
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | L1Ni(CO)₃ | +15% vs. Ni(COD)₂ |
Temperature | 25°C | >90% retention |
Solvent | Benzonitrile | No side products |
Additive | Bu₄NCl | Prevents Ni leaching |
Table 2. Comparison of Chlorination Reagents
Reagent | pH Range | Steric Tolerance | Typical Yield |
---|---|---|---|
Ghosez’s reagent | Neutral | High | 85–95% |
SOCl₂ | Acidic | Moderate | 70–80% |
(COCl)₂ | Anhydrous | Low | 60–75% |
Properties
IUPAC Name |
1-chloro-N,N,2-trimethylprop-1-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIRIWDEZSKOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(N(C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348806 | |
Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26189-59-3 | |
Record name | 1-Chloro-N,N-2-trimethylpropenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26189-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-N,N,2-trimethyl-1-propenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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